molecular formula C10H11NO2S B13172085 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde

Cat. No.: B13172085
M. Wt: 209.27 g/mol
InChI Key: NQYWOJMWSAPDOB-UHFFFAOYSA-N
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Description

4-{2-Oxa-5-azabicyclo[221]heptan-5-yl}thiophene-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the thiophene-2-carbaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes due to its unique structure.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a bicyclic oxa-azabicycloheptane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c12-4-10-2-8(6-14-10)11-3-9-1-7(11)5-13-9/h2,4,6-7,9H,1,3,5H2

InChI Key

NQYWOJMWSAPDOB-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)C3=CSC(=C3)C=O

Origin of Product

United States

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